molecular formula C19H21NO4 B5875949 (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate

(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate

Cat. No.: B5875949
M. Wt: 327.4 g/mol
InChI Key: BWUFYOIWSVTGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate is a complex organic compound that features both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate typically involves a multi-step process. One common route includes the esterification of 4-(propan-2-yloxycarbonyl)benzoic acid with 2-(methylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and amine groups make it a versatile molecule for probing biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups make it a valuable building block for creating new materials with desirable properties.

Mechanism of Action

The mechanism of action of (4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-(propan-2-yloxy)phenyl)methanamine: This compound shares a similar core structure but lacks the ester group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar amine group but differs in its overall structure.

    3,4-Methylenedioxyphenylpropan-2-one: This compound has a different functional group arrangement but shares some structural similarities.

Uniqueness

(4-Propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate is unique due to its combination of ester and amine functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)24-18(21)15-10-8-14(9-11-15)12-23-19(22)16-6-4-5-7-17(16)20-3/h4-11,13,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUFYOIWSVTGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.